

Carcinogenic Potential of C.I. Acid Brown 75

Aromatic Amines: A Technical Guide

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Compound of Interest

Compound Name: C.I. Acid brown 75

Cat. No.: B14471230

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Executive Summary

C.I. Acid Brown 75, a trisazo dye, is utilized in the textile and leather industries. While direct toxicological data on **C.I. Acid Brown 75** is scarce, its carcinogenic potential is of significant concern due to its metabolic breakdown into constituent aromatic amines. The reductive cleavage of the azo bonds, a process that can occur through the action of azoreductase enzymes in the gut microbiota and liver, is predicted to release several aromatic amines. This technical guide provides an in-depth analysis of the potential carcinogenicity of **C.I. Acid Brown 75** by examining the toxicological profiles of its predicted aromatic amine cleavage products. Detailed methodologies for key genotoxicity assays are also presented to facilitate further research and risk assessment.

Introduction to Azo Dye Carcinogenicity

Azo dyes are the largest class of synthetic colorants used in a variety of industries.^[1] A significant toxicological concern associated with some azo dyes is their potential to undergo metabolic reduction of the azo linkage (-N=N-), leading to the formation of aromatic amines.^[1] While the parent azo dye may not be carcinogenic, some of the resulting aromatic amines are known or suspected carcinogens.^[2] This metabolic activation is a critical step in the manifestation of their carcinogenic and mutagenic properties.^[2]

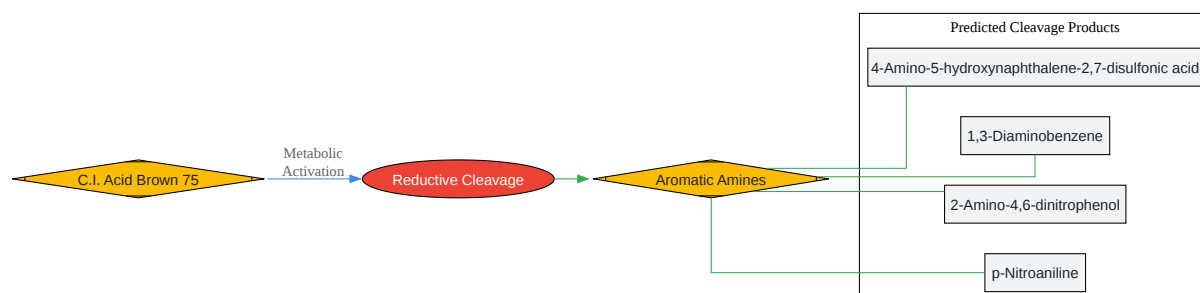
C.I. Acid Brown 75: Structure and Predicted Metabolic Cleavage

C.I. Acid Brown 75 (CAS No. 8011-86-7) is a trisazo dye with the molecular formula $C_{28}H_{15}N_9Na_2O_{16}S_2$.^{[3][4]} Its synthesis involves the coupling of four key aromatic compounds: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-Amino-4,6-dinitrophenol, and p-Nitroaniline.^{[3][4][5][6]}

Reductive cleavage of the three azo bonds in **C.I. Acid Brown 75** is predicted to yield the following aromatic amines:

- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 1,3-Diaminobenzene (from the reduction of the amino group precursor attached to resorcinol)
- 2-Amino-4,6-dinitrophenol
- p-Nitroaniline

The carcinogenic potential of **C.I. Acid Brown 75** can, therefore, be inferred by examining the toxicological data of these cleavage products.



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Metabolic Activation of **C.I. Acid Brown 75**

Toxicological Assessment of Predicted Aromatic Amine Metabolites

While no specific carcinogenicity or mutagenicity data for **C.I. Acid Brown 75** has been identified, the toxicological profiles of its predicted cleavage products provide a basis for assessing its potential risk.

p-Nitroaniline

- **Genotoxicity:** p-Nitroaniline has been shown to be mutagenic in the Ames test, with positive results in the *Salmonella typhimurium* strain TA98, both with and without metabolic activation (S9).[4] It also induced chromosomal aberrations in Chinese hamster ovary (CHO) cells with S9 activation.[4] However, a micronucleus assay in mice was negative.[7]
- **Carcinogenicity:** A 2-year gavage study in B6C3F1 mice conducted by the National Toxicology Program (NTP) showed equivocal evidence of carcinogenic activity in male mice,

based on increased incidences of hemangiosarcoma of the liver and hemangioma or hemangiosarcoma at all sites.[4] There was no evidence of carcinogenic activity in female mice.[4]

1,3-Diaminobenzene (m-Phenylenediamine)

- Genotoxicity: 1,3-Diaminobenzene is classified as a Category 3 mutagenic substance, indicating a possible risk of irreversible effects.[8]
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 1,3-diaminobenzene in Group 3, "not classifiable as to its carcinogenicity to humans," due to insufficient evidence.[8] Some older, non-guideline carcinogenicity studies have shown limited or no evidence of increased tumor incidence.[8]

2-Amino-4,6-dinitrophenol

- Genotoxicity: Limited specific data from standardized genotoxicity assays for 2-Amino-4,6-dinitrophenol were found. However, it is a component of some hair dyes and its safety has been reviewed.[5][9]
- Carcinogenicity: No long-term animal carcinogenicity studies for 2-Amino-4,6-dinitrophenol were identified in the reviewed literature. IARC has not evaluated its carcinogenicity.[10]

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

- Genotoxicity and Carcinogenicity: There is a significant lack of publicly available data on the genotoxic and carcinogenic potential of this compound. It is primarily used as an intermediate in dye synthesis.[11][12]

Quantitative Toxicological Data Summary

The following tables summarize the available quantitative data for the predicted aromatic amine cleavage products of **C.I. Acid Brown 75**.

Table 1: Genotoxicity Data for Predicted Cleavage Products

Compound	Assay	Test System	Metabolic Activation (S9)	Result	Reference
p-Nitroaniline	Ames Test	S. typhimurium TA98	With & Without	Positive	[4]
Chromosomal Aberrations	CHO Cells	With	Positive	[4]	
Micronucleus Test	Mouse Bone Marrow	-	Negative	[7]	
1,3-Diaminobenzene	-	-	-	Suspected Mutagen	[8]

Table 2: Carcinogenicity Data for Predicted Cleavage Products

Compound	Species	Route of Administration	Doses	Findings	Reference
p-Nitroaniline	Male B6C3F1 Mice	Gavage	3, 30, 100 mg/kg	Equivocal evidence (hemangiosarcoma of the liver)	[4]
Female B6C3F1 Mice	Gavage	3, 30, 100 mg/kg	No evidence	[4]	
1,3-Diaminobenzene	-	-	-	Insufficient data	[8]

Table 3: Acute Toxicity of **C.I. Acid Brown 75**

Test	Species	Route	Value	Reference
LD50	Rat	Oral	> 1500 mg/kg bw	[13]
LD0	Rat	Dermal	> 2000 mg/kg bw	[13]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

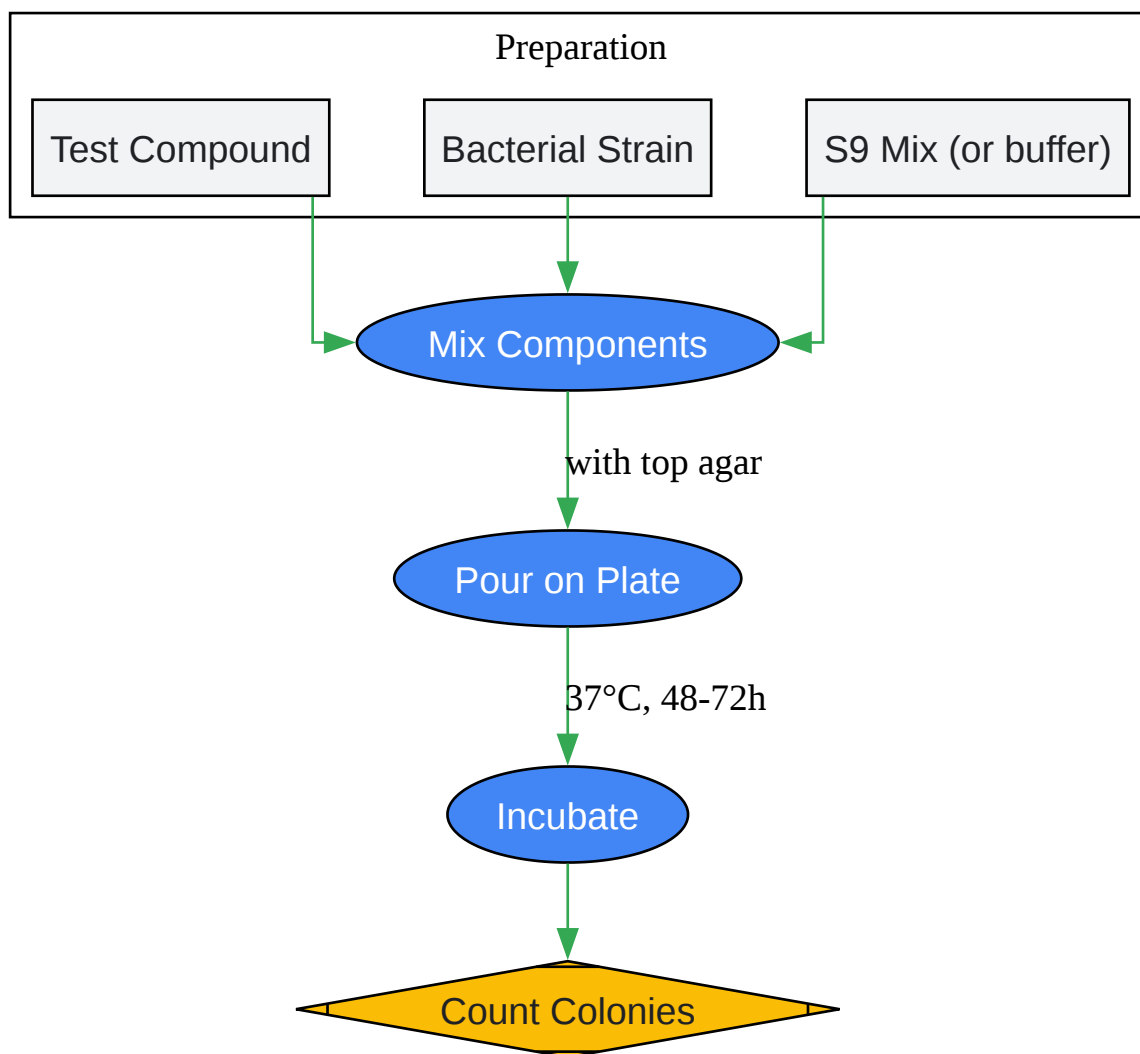
This assay evaluates the potential of a substance to induce gene mutations in bacteria.[\[3\]](#)

Principle: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used. These bacteria cannot grow in a medium lacking this amino acid. The test substance is added to the bacterial culture, and if it is a mutagen, it can cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies.[\[3\]](#)

Methodology:

- Strains: At least five strains are typically used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA* or WP2 *uvrA* (pKM101).
- Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Procedure (Plate Incorporation Method):
 - The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar.
 - This mixture is poured onto a minimal glucose agar plate.
 - Plates are incubated for 48-72 hours at 37°C.
 - The number of revertant colonies is counted.

- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.



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Ames Test (OECD 471) Workflow

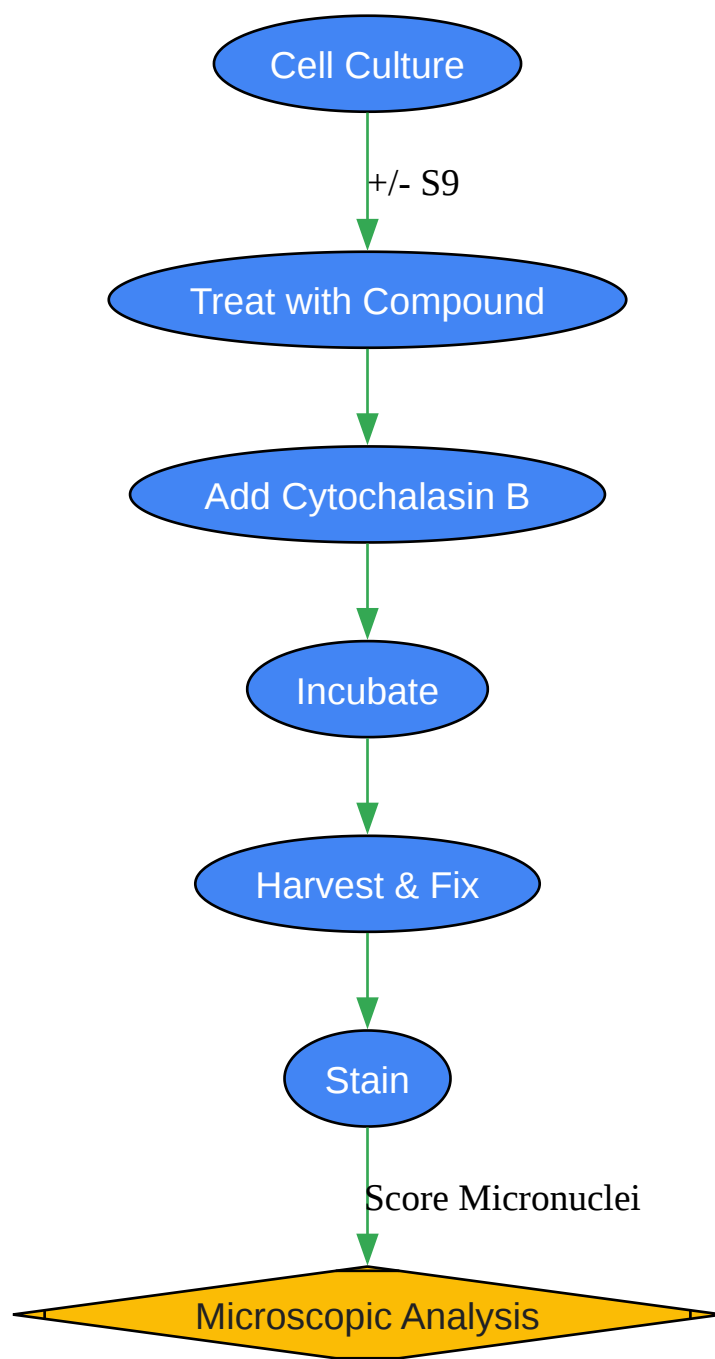
In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.^[14]

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[\[14\]](#)

Methodology:

- **Cell Lines:** Human lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.[\[14\]](#)
- **Treatment:** Cells are exposed to the test substance at various concentrations, with and without S9 metabolic activation.
- **Cytokinesis Block (Optional but recommended):** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.[\[15\]](#)
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- **Data Analysis:** A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.



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In Vitro Micronucleus Assay (OECD 487) Workflow

Conclusion and Future Directions

The available evidence suggests that **C.I. Acid Brown 75** has the potential to be of toxicological concern. Its metabolic cleavage is predicted to release aromatic amines, at least one of which, p-nitroaniline, has demonstrated mutagenic activity in vitro and equivocal

evidence of carcinogenicity in animal studies. Another cleavage product, 1,3-diaminobenzene, is a suspected mutagen. The lack of comprehensive toxicological data for **C.I. Acid Brown 75** itself, as well as for some of its other predicted cleavage products, highlights a significant data gap.

For a conclusive risk assessment, it is imperative to conduct direct toxicological testing on **C.I. Acid Brown 75**. This should include, at a minimum, an Ames test and an in vitro micronucleus assay. If positive results are obtained, further in vivo studies would be warranted to fully characterize its carcinogenic potential. Researchers and drug development professionals should exercise caution when considering the use of this dye or similar azo compounds in applications where human exposure is possible.

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